2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
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Description
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoxaline derivatives.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of quinoxaline derivatives, including compounds similar to 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, has been extensively studied due to their broad spectrum of biological activities. One study reports the synthesis and in vitro activities of new quinoxalinecarbonitrile 1,4-di-N-oxides, exploring different substituents on the quinoxaline ring, which showed potential as hypoxic-cytotoxic agents (Ortega et al., 2000). Another research focused on the thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including pyridine and piperidine, providing valuable insights into the physical properties of these compounds (Dunstan, 2003).
Antimicrobial and Antitumor Activities
Quinoxaline derivatives have shown promising antimicrobial and antitumor activities. A study on substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and quinoline conjugates revealed significant anti-proliferative activities against human breast cancer cell lines and were evaluated for their binding affinity through molecular docking (Parveen et al., 2017). Another research demonstrated the synthesis of a new fluorescent pyrido[1,2-a]quinoxalinylium derivative, highlighting potential applications as drugs or fluorophores (Koner & Ray, 2008).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinoxaline derivatives are key areas of research. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources was reported, demonstrating an efficient preparation method for quinoxaline-3-carbonyl compounds (Xie et al., 2019). Additionally, the synthesis, characterization, and antimicrobial evaluation of novel 6'-amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives were explored, indicating significant antimicrobial effects (Moghaddam‐manesh et al., 2020).
Antiviral and Interferon Inducing Activities
The antiviral and interferon-inducing abilities of quinoxaline derivatives have also been investigated. A study synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, which were screened for cytotoxicity, antiviral activity, and interferon-inducing ability, showing that these compounds are potent interferon inducers and antivirals (Shibinskaya et al., 2010).
properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-5-4-10-22-20(15)27-14-16-8-11-25(12-9-16)21(26)19-13-23-17-6-2-3-7-18(17)24-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDLDSPDZLTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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